

# A Head-to-Head Comparison: Unpacking the Diagnostic Sensitivity of LAMP and qPCR

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## Compound of Interest

Compound Name: LAMPA

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In the realm of molecular diagnostics, the rapid and accurate detection of nucleic acids is paramount for effective disease management, research, and drug development. Among the arsenal of available techniques, quantitative polymerase chain reaction (qPCR) has long been considered the gold standard for its high sensitivity and specificity. However, the emergence of loop-mediated isothermal amplification (LAMP) has presented a compelling alternative, offering simplicity and speed. This guide provides an objective comparison of the diagnostic sensitivity of LAMP and qPCR, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

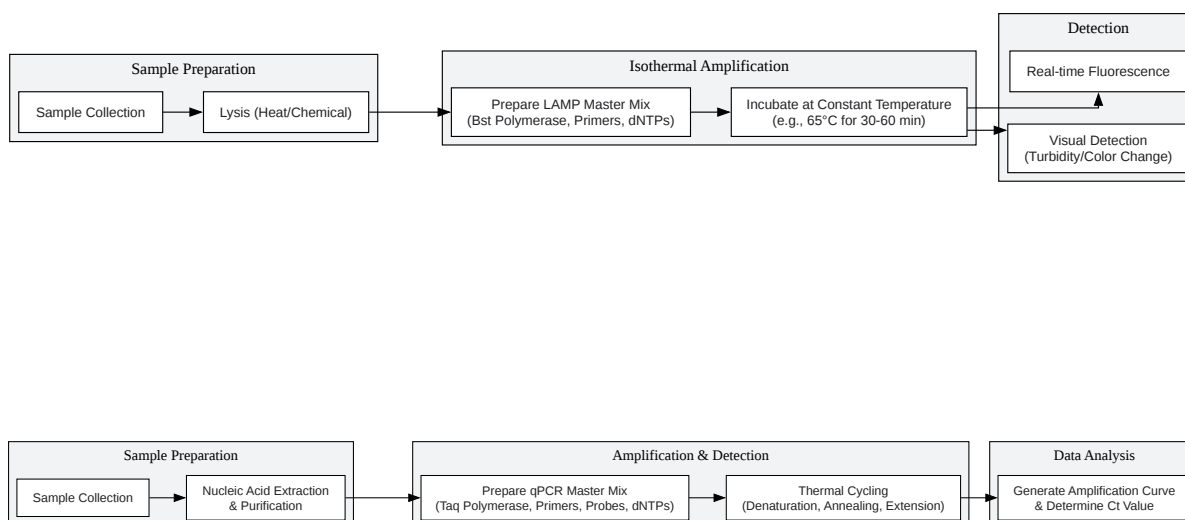
## Quantitative Data Presentation: Limit of Detection

The sensitivity of a diagnostic assay is determined by its limit of detection (LoD), which is the lowest concentration of a target nucleic acid that can be reliably detected. The following table summarizes the LoD of LAMP and qPCR for various pathogens as reported in several studies.

Target Organism	Method	Limit of Detection (LoD)	Reference
SARS-CoV-2	RT-LAMP	6.7 copies/reaction	[1][2]
Pseudomonas fluorescens	LAMP	$4.8 \times 10^1$ CFU/reaction (in pure culture)	[3]
Pseudomonas fluorescens	PCR	$4.8 \times 10^2$ CFU/reaction (in pure culture)	[3]
Pseudomonas fluorescens	Real-time LAMP	$7.4 \times 10^1$ CFU/reaction (in contaminated milk)	[3]
Pseudomonas fluorescens	Real-time PCR	$7.4 \times 10^3$ CFU/reaction (in contaminated milk)	[3]
Staphylococcus aureus	LAMP	8 copies/reaction (purified plasmid DNA)	[4]
Staphylococcus aureus	LAMP	400 CFU/reaction	[4]
Staphylococcus aureus	qPCR	Equivalent to LAMP	[4]
Alternaria solani	LAMP	1 ng of genomic DNA	[5]
Alternaria solani	qPCR	1.36 pg of genomic DNA	[5]
Ustilago tritici	LAMP	100 fg/ $\mu$ L of genomic DNA	[6]
Ustilago tritici	qPCR	10 pg/ $\mu$ L of genomic DNA	[6]

## Experimental Workflows

The following diagrams illustrate the typical experimental workflows for LAMP and qPCR.



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